1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H13NO3. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a benzyl group at the 1-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase strand transfer inhibitor . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
The compound interacts with its target by inhibiting the action of the HIV-1 integrase enzyme . This inhibition prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus.
Biochemical Pathways
The affected pathway is the HIV replication cycle , specifically the integration step. By inhibiting the integrase enzyme, the compound disrupts this pathway and prevents the virus from replicating within the host cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of the HIV-1 integrase enzyme . On a cellular level, this results in the prevention of viral DNA integration and subsequent replication within the host cells. This can lead to a decrease in viral load and potentially slow the progression of HIV infection.
Biochemical Analysis
Biochemical Properties
It is known that 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, a related compound, is a novel HIV-1 integrase strand transfer inhibitor . This suggests that 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may also interact with enzymes and proteins involved in biochemical reactions.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions typically include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and advanced purification techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-benzyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in drug discovery and development.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core structure.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have a similar structure but may have different substituents at the 1-position or other positions on the quinoline ring.
Uniqueness: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl group at the 1-position and the carboxylic acid group at the 3-position makes it a valuable scaffold for designing new drugs and chemical entities .
Properties
IUPAC Name |
1-benzyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWROOWBCZEPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301587 | |
Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-86-1 | |
Record name | NSC144504 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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